N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H19N5O6S and its molecular weight is 457.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolidine derivatives, have been found to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design and have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
It can be inferred from related compounds that the presence of sulfur enhances their pharmacological properties . The compound may interact with its targets through hydrogen bonding, electrostatic interactions, or other types of chemical bonding, leading to changes in the target’s function.
Biochemical Pathways
For example, thiazolidine derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
It can be inferred from related compounds that various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Based on the diverse biological activities exhibited by similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Properties
CAS No. |
868228-20-0 |
---|---|
Molecular Formula |
C20H19N5O6S |
Molecular Weight |
457.46 |
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H19N5O6S/c1-30-14-8-5-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-3-6-13(7-4-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27) |
InChI Key |
QXTOGNINDZMGBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)OC |
solubility |
not available |
Origin of Product |
United States |
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